molecular formula C8H10IN B3049648 5-Iodo-2,3,4-trimethylpyridine CAS No. 2140305-94-6

5-Iodo-2,3,4-trimethylpyridine

Cat. No. B3049648
CAS RN: 2140305-94-6
M. Wt: 247.08 g/mol
InChI Key: REILAGUVLPLNIB-UHFFFAOYSA-N
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Description

5-Iodo-2,3,4-trimethylpyridine is a chemical compound with the molecular formula C8H10IN . It is a solid substance and has a molecular weight of 247.08 .


Molecular Structure Analysis

The InChI code for 5-Iodo-2,3,4-trimethylpyridine is 1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3 . This indicates that the compound has a pyridine ring with three methyl groups and one iodine atom attached to it.


Physical And Chemical Properties Analysis

5-Iodo-2,3,4-trimethylpyridine is a solid substance . It has a molecular weight of 247.08 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Synthesis of Multifunctional Pyridine Derivatives

Iodopyridines, including 5-Iodo-2,3,4-trimethylpyridine, are often used as valuable building blocks in the production of multifunctional pyridine derivatives . These derivatives have a wide range of applications in various fields of life sciences and pharmaceuticals .

Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors

2-Iodopyridine, a type of iodopyridine, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . While not directly related to 5-Iodo-2,3,4-trimethylpyridine, this application demonstrates the versatility of iodopyridines in biochemical research.

Synthesis of Pyridine Alkaloids

3-Iodopyridine, another isomer of iodopyridine, has been used in the synthesis of pyridine alkaloids . These alkaloids include theonelladins C, niphatesine C, xestamine D, and theonelladins D .

Production of 3-Phenylphenazopyridine

3-Iodopyridine-2,6-diamine, an intermediate produced using 3-Iodopyridine, is used in the manufacture of 3-Phenylphenazopyridine . This compound is utilized for the treatment of urinary tract pain .

Research in Material Science and Chemical Synthesis

5-Iodo-2,3,4-trimethylpyridine, like other iodopyridines, can be used in various areas of research including material science and chemical synthesis . The specific applications in these fields would depend on the research objectives and the properties of the compound.

Chromatography and Analytical Research

The use of iodopyridines, including 5-Iodo-2,3,4-trimethylpyridine, extends to chromatography and analytical research . These compounds can be used as standards or reagents in various analytical techniques.

properties

IUPAC Name

5-iodo-2,3,4-trimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-6(2)8(9)4-10-7(5)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REILAGUVLPLNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299438
Record name Pyridine, 5-iodo-2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,3,4-trimethylpyridine

CAS RN

2140305-94-6
Record name Pyridine, 5-iodo-2,3,4-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140305-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-iodo-2,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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